molecular formula C9H7BrClFO4S B1462787 Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1155084-72-2

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Cat. No.: B1462787
CAS No.: 1155084-72-2
M. Wt: 345.57 g/mol
InChI Key: ROXBGSACMAWORX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is a multifunctional aromatic ester featuring bromo (Br), chlorosulfonyl (ClSO₂), and fluoro (F) substituents at positions 2, 5, and 4, respectively, with an ethyl ester group at the carboxylate position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in sulfonamide formation due to its reactive chlorosulfonyl group .

Properties

IUPAC Name

ethyl 2-bromo-5-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO4S/c1-2-16-9(13)5-3-8(17(11,14)15)7(12)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXBGSACMAWORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 2-Bromo-4-fluoro Substituted Intermediate

A critical intermediate in the synthesis is 2-bromo-5-fluorobenzoate or closely related compounds. Reliable methods for preparing 2-bromo-5-fluorinated aromatic compounds involve diazotization and bromination of 4-fluoroaniline derivatives. For example, a patented method describes the following:

  • Starting with 4-fluoroacetanilide, nitration is performed at low temperatures (0–10°C) using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 2-nitro-4-fluoroacetanilide with high yield (~95.9%).
  • Subsequent hydrolysis and diazotization of the nitroacetanilide derivative in acidic medium (with sodium nitrite) at 0–5°C produce the diazonium salt.
  • This diazonium salt is then reacted with hydrobromic acid and cuprous bromide at 40–55°C to substitute the diazonium group with bromine, yielding 2-bromo-5-fluoronitrobenzene with yields exceeding 96% and purity above 98%.
  • Reduction of the nitro group to an amine and further functional group transformations lead to the desired bromo-fluoro substituted benzoate intermediate.

This multi-step approach is favored industrially due to the use of common reagents, mild reaction conditions, and high yields.

Introduction of the Chlorosulfonyl Group

The chlorosulfonyl group is typically introduced by sulfonation of the aromatic ring followed by chlorination of the sulfonic acid group. While direct preparation methods for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate are scarce, analogous procedures for chlorosulfonyl-substituted aromatic esters are well documented:

  • Sulfonation is performed using chlorosulfonic acid or sulfur trioxide complexes under controlled temperature to selectively introduce the sulfonyl chloride group at the 5-position.
  • The reaction temperature and time are optimized to avoid over-sulfonation or degradation of sensitive substituents such as the ethyl ester and fluorine.
  • After sulfonation, workup involves quenching with ice or aqueous media to isolate the chlorosulfonyl derivative.

This step requires careful temperature control (often below 10°C during addition) and anhydrous conditions to maintain the integrity of the chlorosulfonyl functionality.

Representative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
1 Nitration of 4-fluoroacetanilide HNO3/H2SO4 mixture, dropwise addition 0–10 95.9 - Controlled addition to avoid side reactions
2 Diazotization NaNO2, H2SO4, ice bath 0–5 - - Formation of diazonium salt
3 Bromination via Sandmeyer reaction CuBr, HBr aqueous, 40–55°C 40–55 96.2–99.4 >98 High yield and purity for 2-bromo-5-fluoronitrobenzene
4 Sulfonation Chlorosulfonic acid or SO3 complex <10 - - Introduces chlorosulfonyl group; requires strict control
5 Esterification Ethanol, acid catalyst Reflux - - If needed, to form ethyl ester
6 Purification Recrystallization or chromatography Ambient - - Ensures product purity

Research Findings and Practical Considerations

  • The multi-step synthesis involving nitration, diazotization, and bromination is well-established, providing high selectivity for the 2-bromo-5-fluoro substitution pattern with excellent yields and purity.
  • Sulfonation to introduce the chlorosulfonyl group requires careful temperature control to prevent side reactions and maintain the ester and halogen substituents intact.
  • The use of common reagents such as nitric acid, sulfuric acid, sodium nitrite, hydrobromic acid, and cuprous bromide facilitates scalability and cost-effectiveness.
  • Purification by recrystallization and chromatographic techniques is essential to obtain analytically pure this compound suitable for further applications.
  • Although direct synthetic routes for the exact compound are limited in literature, analogies from structurally related compounds and patented methods provide a reliable framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other groups using appropriate reagents.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce sulfides, thiols, or oxidized benzoic acid derivatives.

Scientific Research Applications

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds, including hydrogen bonds, ionic bonds, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate with three analogs:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound Br (2), ClSO₂ (5), F (4), ethyl C₉H₇BrClFO₄S ~343.6* Reactive chlorosulfonyl group; discontinued commercial status
Mthis compound Br (2), ClSO₂ (5), F (4), methyl C₈H₅BrClFO₄S 330.88 ([M+H]+) Methyl ester analog; predicted collision cross-section (CCS): 148.0 Ų
Ethyl 5-bromo-2-chloro-4-fluorobenzoate Br (5), Cl (2), F (4), ethyl C₉H₇BrClFO₂ 281.51 Lacks chlorosulfonyl; simpler reactivity profile
Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate Cl (2), ClSO₂ (5), F (4), methyl C₈H₅Cl₂FO₄S 287.1 Chloro instead of bromo; commercially available (American Elements)

*Calculated based on methyl analog data and ethyl group mass adjustment.

Collision Cross-Section (CCS) and Mass Spectrometry

The methyl analog (C₈H₅BrClFO₄S) demonstrates a predicted CCS of 148.0 Ų for [M+H]+, suggesting a compact structure due to the smaller ester group. The ethyl analog likely has a larger CCS due to the extended alkyl chain, though experimental data is unavailable .

Research and Industrial Implications

  • Pharmaceutical Applications : Chlorosulfonyl-containing analogs are pivotal in developing protease inhibitors and kinase modulators.
  • Structural Validation : Tools like SHELX () and validation protocols () ensure crystallographic accuracy for these compounds.

Biological Activity

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8BrClO3S
  • Molecular Weight : 305.59 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chlorosulfonyl group enhances the compound's reactivity, allowing it to participate in various biochemical pathways. It is believed to act as an inhibitor of certain enzymes, modulating metabolic processes and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzoates can inhibit the growth of bacteria and fungi. This compound may exhibit similar properties due to its halogen substituents.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansNo significant activity

Anticancer Potential

In vitro studies have suggested that compounds containing bromine and fluorine exhibit cytotoxic effects against various cancer cell lines. Preliminary data indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Study on Anticancer Activity :
    A study investigated the effects of halogenated benzoates on human cancer cell lines. The results indicated that compounds similar to this compound could reduce cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Antimicrobial Screening :
    Another study focused on the antimicrobial properties of various substituted benzoates, including those with bromine and chlorosulfonyl groups. The findings showed that these compounds effectively inhibited the growth of Staphylococcus aureus and other pathogens, suggesting that this compound might possess similar efficacy.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate?

The synthesis typically involves sequential functionalization of a benzoate scaffold. A two-step approach is often employed:

  • Step 1 : Bromination and fluorination of a substituted benzoic acid precursor, followed by esterification with ethanol.
  • Step 2 : Introduction of the chlorosulfonyl group via sulfonation using chlorosulfonic acid under controlled conditions (0–5°C to minimize side reactions). Key parameters include solvent choice (e.g., dichloromethane for sulfonation) and stoichiometric control of halogenation agents. Purity is monitored via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ester linkage integrity. 19F^{19}\text{F} NMR is essential for verifying fluorination.
  • X-ray Crystallography : SHELXL (via SHELX suite) resolves ambiguities in stereoelectronic effects caused by adjacent bromine and chlorosulfonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine/chlorine .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use due to the reactive chlorosulfonyl group.
  • Storage : Airtight containers at 0–6°C to prevent hydrolysis.
  • Hazard Mitigation : Immediate neutralization of spills with sodium bicarbonate. Refer to H314 (causes severe skin burns) and P301+P330+P331 (IF SWALLOWED: rinse mouth, do NOT induce vomiting) guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing sulfonation pathways?

Competing sulfone or sulfinic acid byproducts arise from incomplete chlorosulfonyl group installation. Optimization strategies include:

  • Temperature Control : Maintain sulfonation below 10°C to favor monosubstitution.
  • Solvent Polarity : Use low-polarity solvents (e.g., CCl4_4) to reduce electrophilic side reactions.
  • Catalyst Screening : Lewis acids like AlCl3_3 may enhance regioselectivity but require rigorous moisture exclusion .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom (strong σ-electron-withdrawing group) activates the aromatic ring for nucleophilic substitution, while the chlorosulfonyl group directs electrophilic attacks to the para position. Contrast this with analogous compounds lacking fluorine (e.g., Ethyl 4-bromo-3-(chlorosulfonyl)benzoate), where reduced steric hindrance alters reactivity patterns. DFT calculations can map charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray (rigid lattice) and solution-state NMR (dynamic conformers) may arise due to rotational barriers of the chlorosulfonyl group. Techniques include:

  • Variable-Temperature NMR : Identify conformational freezing points.
  • DSC Analysis : Detect phase transitions affecting crystallographic packing.
  • Computational Overlays : Compare SHELXL-refined structures with Gaussian-optimized gas-phase geometries .

Q. How to design biological activity assays leveraging its reactive functional groups?

  • Enzyme Inhibition : Target cysteine proteases via nucleophilic attack on the chlorosulfonyl group.
  • Antimicrobial Screening : Assess biofilm disruption using microbroth dilution (MIC/MBC assays).
  • Proteomic Profiling : Use click chemistry (e.g., alkyne-tagged derivatives) to map cellular targets .

Q. What advanced purification methods address challenges in isolating this compound?

  • Flash Chromatography : Employ gradient elution (hexane:EtOAc 4:1 to 1:2) to separate sulfonation byproducts.
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • HPLC-Prep : C18 columns with 0.1% TFA in acetonitrile/water achieve >98% purity .

Q. How can computational modeling predict reactivity in novel derivatives?

  • Molecular Dynamics (MD) : Simulate solvent effects on sulfonyl group hydrolysis.
  • DFT Calculations : Optimize transition states for SNAr reactions using Gaussian or ORCA.
  • Docking Studies : Predict binding affinities with target enzymes (e.g., carbonic anhydrase) .

Data Interpretation Challenges

Q. Why might HRMS data show discrepancies in isotopic abundance ratios?

Bromine (79Br{}^{79}\text{Br}/81Br1:1{}^{81}\text{Br} \approx 1:1) and chlorine (35Cl{}^{35}\text{Cl}/37Cl3:1{}^{37}\text{Cl} \approx 3:1) create complex isotopic clusters. Use software like Bruker Compass DataAnalysis to deconvolute overlapping signals. Calibrate with internal standards (e.g., perfluorokerosene) .

Q. How to distinguish between positional isomers in derivatives?

  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of substituents.
  • IR Spectroscopy : Compare sulfonyl stretching frequencies (asymmetrical ~1375 cm1^{-1}, symmetrical ~1165 cm1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 2
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Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

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